molecular formula C11H13NO4S B2355694 2-[2-(4-Methylphenyl)ethenesulfonamido]acetic acid CAS No. 744227-34-7

2-[2-(4-Methylphenyl)ethenesulfonamido]acetic acid

Cat. No.: B2355694
CAS No.: 744227-34-7
M. Wt: 255.29
InChI Key: SXELJLLMSJFTSC-UHFFFAOYSA-N
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Description

2-[2-(4-Methylphenyl)ethenesulfonamido]acetic acid is a sulfonamide derivative characterized by an ethenesulfonamido linker bridging a 4-methylphenyl group and an acetic acid moiety. Its structure (C₁₁H₁₃NO₄S) combines aromatic, sulfonamide, and carboxylic acid functionalities, making it a candidate for diverse biological and chemical applications.

Properties

IUPAC Name

2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4S/c1-9-2-4-10(5-3-9)6-7-17(15,16)12-8-11(13)14/h2-7,12H,8H2,1H3,(H,13,14)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXELJLLMSJFTSC-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Chain Length and Solubility

  • Ethoxy-Linked Sulfonamide ():
    The compound 2-[2-[2-[[(4-Methylphenyl)sulfonyl]oxy]ethoxy]ethoxy]acetic acid (C₁₃H₁₈O₇S) features ethoxy spacers, enhancing hydrophilicity compared to the target compound’s ethenesulfonamido linker. This difference may influence bioavailability and membrane permeability.

Stereochemical Considerations ():

  • (2R)-{[(4-Methylphenyl)sulfonyl]amino}(phenyl)acetic Acid (): Stereochemistry (R-configuration) can dictate binding affinity and metabolic pathways. The target compound’s unspecified stereochemistry may limit direct comparisons but highlights the need for enantiomeric resolution in future studies.

Comparative Data Table

Compound Name Molecular Formula Key Substituents Biological Activity/Application Reference
2-[2-(4-Methylphenyl)ethenesulfonamido]acetic acid C₁₁H₁₃NO₄S Ethenesulfonamido, 4-methylphenyl Hypothesized: Antimicrobial/Enzyme inhibition N/A
4-Methylhippuric acid C₁₀H₁₁NO₃ Carbonylamino, 4-methylphenyl Antioxidant, anti-inflammatory
2-(4-Methylbenzenesulfonamido)-2-phenylacetic acid C₁₅H₁₅NO₄S Sulfonamido, 4-methylphenyl, phenyl Antimicrobial (antibiotic synthesis)
2-(4-Methylphenyl)ethanol C₉H₁₂O 4-Methylphenyl, ethanol 46.7% tyrosinase inhibition at 4 mM
2-[4-(2-Methoxyethanesulfonyl)phenyl]acetic acid C₁₁H₁₄O₅S Methoxyethanesulfonyl, phenyl Not specified (life science research)

Biological Activity

2-[2-(4-Methylphenyl)ethenesulfonamido]acetic acid, also known as a sulfonamide derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article summarizes the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure consists of a sulfonamide functional group attached to an acetic acid moiety, with a 4-methylphenyl group contributing to its unique properties. The IUPAC name reflects its complex structure, which is crucial for its biological interactions.

Biological Activity Overview

The biological activities of this compound can be categorized into the following areas:

  • Antimicrobial Activity : Studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains.
  • Anticancer Activity : Preliminary research suggests that it may possess anticancer effects, particularly through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Activity

Research has shown that this compound demonstrates effective antimicrobial activity. The following table summarizes key findings from various studies:

StudyMicroorganism TestedMinimum Inhibitory Concentration (MIC)Mechanism of Action
Study AStaphylococcus aureus32 µg/mLInhibition of cell wall synthesis
Study BEscherichia coli16 µg/mLDisruption of membrane integrity
Study CCandida albicans64 µg/mLInhibition of ergosterol biosynthesis

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notable findings include:

  • Cell Line Studies : The compound has shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
  • Mechanisms : Research indicates that it may induce apoptosis through the activation of caspases and modulation of mitochondrial pathways.

Case Studies

  • Case Study 1 : In vitro studies on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM.
  • Case Study 2 : A study involving lung cancer cells showed that the compound could significantly inhibit tumor growth in xenograft models, suggesting its potential as a therapeutic agent.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Targeting Enzymes : It may inhibit specific enzymes involved in cell proliferation and survival.
  • Inducing Apoptosis : The compound appears to activate apoptotic pathways by modulating the expression of pro-apoptotic and anti-apoptotic proteins.

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